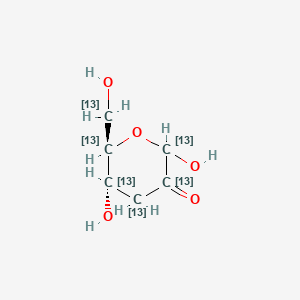
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate is a complex organic compound with the molecular formula C37H49NO9 and a molecular weight of 651.79 g/mol . This compound is characterized by the presence of multiple functional groups, including ester and ether linkages, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate involves several steps. The starting materials typically include 3,4-dimethoxybenzoic acid and various intermediates that undergo esterification and etherification reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinones.
Reduction: The ester and ether linkages can be reduced under specific conditions to yield alcohols and phenols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate include other esters and ethers of 3,4-dimethoxybenzoic acid. These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of ester and ether linkages, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C37H49NO9 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
4-[1-[4-[4-(3,4-dimethoxybenzoyl)oxybutoxy]phenyl]propan-2-yl-ethylamino]butyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C37H49NO9/c1-7-38(20-8-9-22-46-36(39)29-14-18-32(41-3)34(25-29)43-5)27(2)24-28-12-16-31(17-13-28)45-21-10-11-23-47-37(40)30-15-19-33(42-4)35(26-30)44-6/h12-19,25-27H,7-11,20-24H2,1-6H3 |
InChI Key |
HLRUHGNWRVOEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OCCCCOC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)







![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)




![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
